

LEM-14-1189 discovery and development history

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Compound of Interest		
Compound Name:	LEM-14-1189	
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An In-Depth Technical Guide to the Discovery and Development of LEM-14-1189

Introduction

LEM-14-1189 is a small molecule inhibitor of the Nuclear SET Domain (NSD) family of histone lysine methyltransferases. It is a derivative of the parent compound LEM-14, which was identified as a specific inhibitor of NSD2.[1][2] The NSD family, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), are critical regulators of chromatin and are implicated as oncoproteins in various cancers.[1][2] In particular, the overexpression of NSD2 due to the t(4;14)(p16.3;q32) translocation is associated with a poorer prognosis in multiple myeloma.[1][2] LEM-14 and its derivative, **LEM-14-1189**, are considered valuable research tools for exploring the biology of NSD proteins and represent initial steps toward the development of therapeutic inhibitors for NSD-driven cancers.[1][2]

Discovery and Development History

The discovery of LEM-14 and its subsequent derivative **LEM-14-1189** was first reported in 2019.[1][2] The research aimed to identify inhibitors of NSD2, a key therapeutic target in specific subtypes of multiple myeloma. LEM-14 was discovered as an inhibitor with specificity for NSD2.[1][2] Further chemical modification of LEM-14 led to the synthesis of **LEM-14-1189**, which exhibited a broader inhibitory profile against the NSD family.[1][2]

Currently, **LEM-14-1189** is positioned as a chemical probe for studying the functions of NSD proteins.[1][2] There is no publicly available information regarding its advancement into later-stage preclinical or clinical development. The focus in the field has also expanded to other NSD



inhibitors, with some, such as KTX-1001, entering Phase I clinical trials for relapsed or refractory multiple myeloma.[3][4]

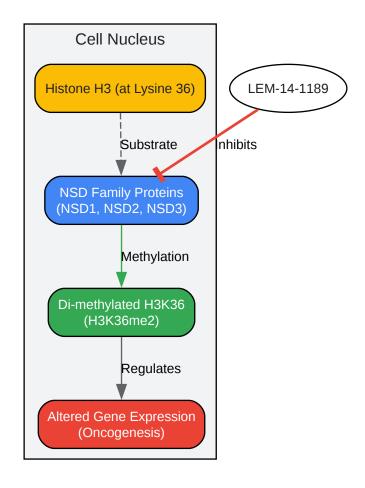
Mechanism of Action

LEM-14-1189 functions as an inhibitor of the enzymatic activity of the NSD family of histone methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues on histone tails, a key post-translational modification that regulates gene expression. Specifically, NSD proteins are responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2).[5] This modification is generally associated with active chromatin and transcriptional elongation.

By inhibiting the catalytic SET domain of the NSD proteins, **LEM-14-1189** is expected to decrease the levels of H3K36me2. In cancer cells where NSD proteins are overexpressed, this reduction in H3K36me2 can alter the expression of oncogenes and tumor suppressor genes, thereby impeding cancer cell growth and survival.

Signaling Pathway Diagram





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Caption: Mechanism of action of **LEM-14-1189** in the cell nucleus.

Quantitative Data

The inhibitory activity of LEM-14 and **LEM-14-1189** has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.



Compound	Target	In Vitro IC50 (μM)
LEM-14	NSD1	Inactive
NSD2	132	
NSD3	Inactive	_
LEM-14-1189	NSD1	418
NSD2	111	
NSD3	60	-

Data sourced from Shen et al., 2019.[1][2]

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of **LEM-14-1189** are described in the primary research publication. The general methodologies are outlined below.

In Vitro Histone Methyltransferase (HMT) Assay

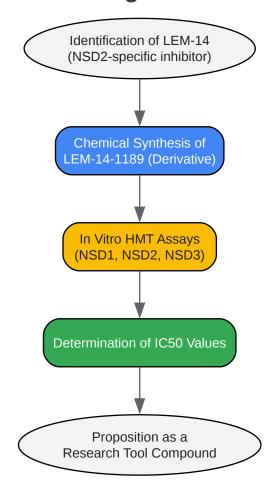
The inhibitory activity of **LEM-14-1189** against the NSD proteins was likely determined using an in vitro HMT assay. A typical protocol would involve:

- Recombinant Enzyme: Purified, recombinant catalytic domains of human NSD1, NSD2, and NSD3 are used as the enzyme source.
- Substrates: A histone H3 peptide or reconstituted nucleosomes serve as the methyl acceptor substrate. S-adenosyl-L-methionine (SAM) is used as the methyl donor. Often, a radiolabeled version of SAM ([3H]-SAM) is used for detection.
- Inhibitor Preparation: **LEM-14-1189** is dissolved in a suitable solvent (e.g., DMSO) and prepared in a dilution series.
- Reaction: The recombinant NSD enzyme is incubated with the histone substrate, [3H]-SAM, and varying concentrations of LEM-14-1189 in a reaction buffer.



- Detection: After the reaction is stopped, the radiolabeled histone products are captured, and the amount of incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram



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Caption: High-level experimental workflow for LEM-14-1189.

Conclusion

LEM-14-1189 is a first-generation inhibitor of the NSD family of histone methyltransferases, derived from the NSD2-specific inhibitor LEM-14. Its characterization has provided a chemical



tool for investigating the biological roles of NSD proteins in health and disease, particularly in cancers such as multiple myeloma. While its potency is modest, the discovery of **LEM-14-1189** and its parent compound has paved the way for the development of more potent and selective NSD inhibitors for potential therapeutic applications. Further research is necessary to fully elucidate the cellular effects of **LEM-14-1189** and to explore its potential as a lead compound for drug development.

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